4-Methyl-2-(3-nitrobenzoyl)pyridine
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Overview
Description
4-Methyl-2-(3-nitrobenzoyl)pyridine is an organic compound with the molecular formula C13H10N2O3 It is a derivative of pyridine, featuring a methyl group at the 4-position and a 3-nitrobenzoyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(3-nitrobenzoyl)pyridine typically involves the nitration of pyridine derivatives. One common method is the nitration of 4-methyl-2-benzoylpyridine using nitric acid in the presence of a suitable solvent such as trifluoroacetic anhydride. The reaction conditions must be carefully controlled to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(3-nitrobenzoyl)pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 4-Methyl-2-(3-aminobenzoyl)pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Carboxy-2-(3-nitrobenzoyl)pyridine.
Scientific Research Applications
4-Methyl-2-(3-nitrobenzoyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(3-nitrobenzoyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-benzoylpyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(3-Nitrobenzoyl)pyridine: Lacks the methyl group, which can influence its reactivity and biological activity.
4-Methyl-2-(4-nitrobenzoyl)pyridine: The position of the nitro group can affect the compound’s chemical and biological properties.
Uniqueness
4-Methyl-2-(3-nitrobenzoyl)pyridine is unique due to the presence of both the methyl and nitro groups, which confer distinct reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
(4-methylpyridin-2-yl)-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-9-5-6-14-12(7-9)13(16)10-3-2-4-11(8-10)15(17)18/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZIHTBTUKEGLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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